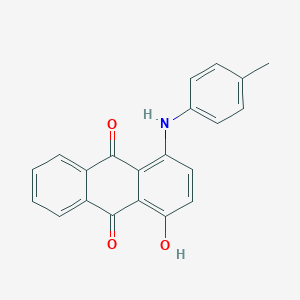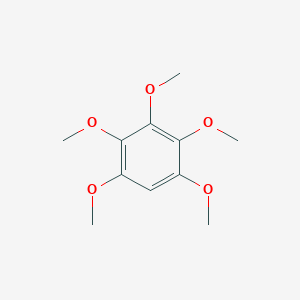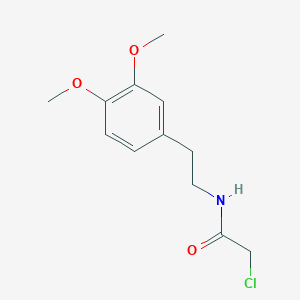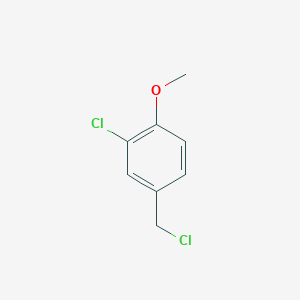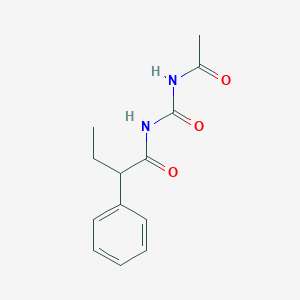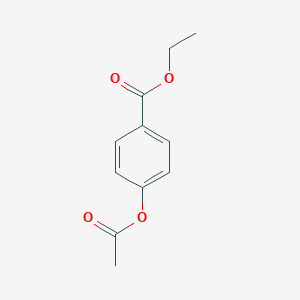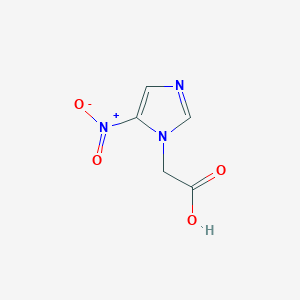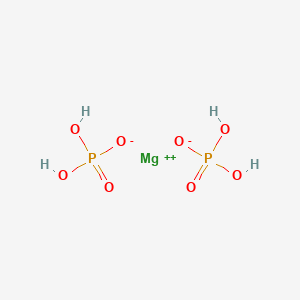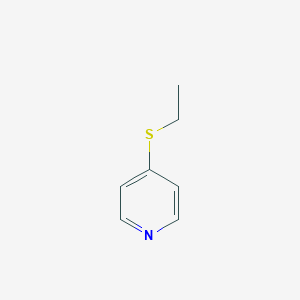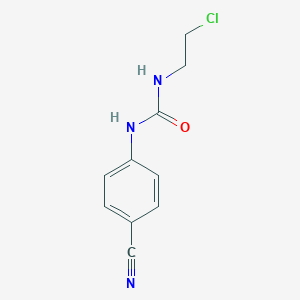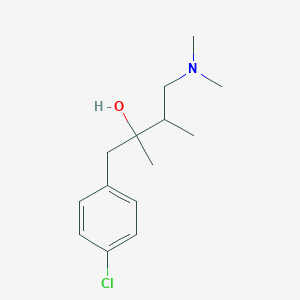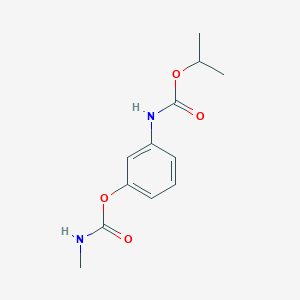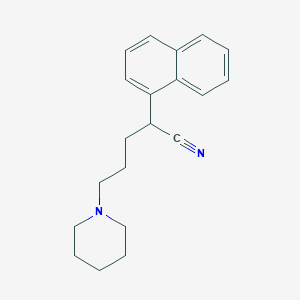
alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It belongs to the class of drugs known as designer opioids, which are chemically engineered to mimic the effects of natural opioids such as morphine and heroin. U-47700 has been found to be highly potent and addictive, and its use has been associated with a number of serious health risks.
Wirkmechanismus
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile works by binding to the mu-opioid receptor in the brain, which is responsible for the analgesic and euphoric effects of natural opioids. It has been found to be highly selective for this receptor, which may contribute to its potent and addictive properties.
Biochemische Und Physiologische Effekte
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile has been found to produce a range of biochemical and physiological effects, including pain relief, sedation, and euphoria. It has also been associated with a number of negative side effects, including respiratory depression, nausea, and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile has several advantages as a tool for studying the opioid system in laboratory experiments. It is highly potent and selective for the mu-opioid receptor, which makes it useful for investigating the specific effects of opioid receptor activation. However, its addictive properties and potential for abuse make it a challenging substance to work with, and researchers must take care to ensure the safety of themselves and their subjects.
Zukünftige Richtungen
There are several potential directions for future research on alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile. One area of interest is the development of new synthetic opioids with improved safety profiles and reduced potential for abuse. Another area of research is the investigation of the long-term effects of alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile use, particularly with regard to addiction and withdrawal. Finally, researchers may continue to use alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile as a tool for studying the opioid system and developing new treatments for opioid addiction and overdose.
Synthesemethoden
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile can be synthesized using a variety of methods, including the reaction of 1-naphthaleneacetic acid with piperidine and propionyl chloride, or the reaction of 1-naphthaleneacetonitrile with piperidine and propionic anhydride. These reactions are typically carried out under carefully controlled conditions to ensure the purity and potency of the final product.
Wissenschaftliche Forschungsanwendungen
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile has been the subject of extensive scientific research, particularly in the field of pharmacology. Studies have focused on its mechanism of action, as well as its biochemical and physiological effects. Researchers have also investigated its potential use as a tool for studying opioid receptors and the opioid system in general.
Eigenschaften
CAS-Nummer |
13326-35-7 |
|---|---|
Produktname |
alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile |
Molekularformel |
C20H24N2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-5-piperidin-1-ylpentanenitrile |
InChI |
InChI=1S/C20H24N2/c21-16-18(10-7-15-22-13-4-1-5-14-22)20-12-6-9-17-8-2-3-11-19(17)20/h2-3,6,8-9,11-12,18H,1,4-5,7,10,13-15H2 |
InChI-Schlüssel |
BTRXWGPTVKXTBE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1CCN(CC1)CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
Synonyme |
α-(3-Piperidinopropyl)-1-naphthaleneacetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



